molecular formula C27H25N3O4 B11018244 (2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}prop-2-enamide

Cat. No.: B11018244
M. Wt: 455.5 g/mol
InChI Key: ABZQNYQJQHVBPL-ACCUITESSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylpiperazine group, and a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Phenylpiperazine Intermediate: This involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Coupling Reaction: The benzodioxole and phenylpiperazine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Propenamide Linkage: The final step involves the reaction of the coupled intermediate with acryloyl chloride to form the propenamide linkage under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylpiperazine derivatives.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Phenylpiperazine Derivatives: Compounds with similar phenylpiperazine moieties.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of a benzodioxole ring, phenylpiperazine group, and propenamide linkage, which confer specific chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]prop-2-enamide

InChI

InChI=1S/C27H25N3O4/c31-26(13-11-20-10-12-24-25(18-20)34-19-33-24)28-23-9-5-4-8-22(23)27(32)30-16-14-29(15-17-30)21-6-2-1-3-7-21/h1-13,18H,14-17,19H2,(H,28,31)/b13-11+

InChI Key

ABZQNYQJQHVBPL-ACCUITESSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)/C=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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